molecular formula C12H22N2O3S B6763024 cyclopentyl-[(3S)-3-methyl-4-methylsulfonylpiperazin-1-yl]methanone

cyclopentyl-[(3S)-3-methyl-4-methylsulfonylpiperazin-1-yl]methanone

Cat. No.: B6763024
M. Wt: 274.38 g/mol
InChI Key: IOGVAAWBFAMPMA-JTQLQIEISA-N
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Description

Cyclopentyl-[(3S)-3-methyl-4-methylsulfonylpiperazin-1-yl]methanone is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by a cyclopentyl group attached to a piperazine ring, which is further substituted with a methyl and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopentyl-[(3S)-3-methyl-4-methylsulfonylpiperazin-1-yl]methanone typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via a nucleophilic substitution reaction using cyclopentyl halides.

    Methylation and Methylsulfonylation: The methyl and methylsulfonyl groups are introduced through alkylation and sulfonylation reactions, respectively, using appropriate reagents such as methyl iodide and methylsulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl-[(3S)-3-methyl-4-methylsulfonylpiperazin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the cyclopentyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce secondary amines.

Scientific Research Applications

Cyclopentyl-[(3S)-3-methyl-4-methylsulfonylpiperazin-1-yl]methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclopentyl-[(3S)-3-methyl-4-methylsulfonylpiperazin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentylpiperazine: Similar structure but lacks the methyl and methylsulfonyl groups.

    Methylsulfonylpiperazine: Contains the methylsulfonyl group but lacks the cyclopentyl group.

    Cyclopentylmethylamine: Contains the cyclopentyl and methyl groups but lacks the piperazine ring.

Uniqueness

Cyclopentyl-[(3S)-3-methyl-4-methylsulfonylpiperazin-1-yl]methanone is unique due to the combination of its cyclopentyl, methyl, and methylsulfonyl groups attached to a piperazine ring. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.

Properties

IUPAC Name

cyclopentyl-[(3S)-3-methyl-4-methylsulfonylpiperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3S/c1-10-9-13(7-8-14(10)18(2,16)17)12(15)11-5-3-4-6-11/h10-11H,3-9H2,1-2H3/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOGVAAWBFAMPMA-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1S(=O)(=O)C)C(=O)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CCN1S(=O)(=O)C)C(=O)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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